Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a 4,7-dihydro core structure, a methyl ester group at position 6, an ethyl substituent at position 5, and a 4-methoxyphenyl moiety at position 7. This compound belongs to a broader class of heterocyclic molecules known for their applications in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity . Its synthesis typically involves multicomponent reactions using green solvents (e.g., water/ethanol mixtures) and novel catalysts like 4,4’-trimethylenedipiperidine (TMDP), which enhances yield and sustainability . This article provides a detailed comparison of this compound with structurally and functionally related analogues, emphasizing synthesis, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-12-13(15(21)23-3)14(20-16(19-12)17-9-18-20)10-5-7-11(22-2)8-6-10/h5-9,14H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOAWIYZOVCWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . It has been shown to have promising effects on human microglia and neuronal cell models. The compound interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in neuroprotection, which is a widely explored target for the treatment of various neurodegenerative diseases.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3.
Biochemical Analysis
Cellular Effects
Related triazole-pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not well established. Related triazole-pyrimidine derivatives have been found to exert their effects via the suppression of the ERK signaling pathway.
Biological Activity
Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as a triazolopyrimidine derivative) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine family, characterized by a fused triazole and pyrimidine ring system. Its chemical structure is represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 262.28 g/mol
Antiviral Activity
Research indicates that triazolopyrimidine derivatives exhibit promising antiviral properties. For instance, derivatives similar to this compound have been shown to inhibit viral replication effectively. In studies focused on influenza viruses, these compounds demonstrated significant activity with IC values in the low micromolar range.
| Compound | IC (µM) | Target Virus |
|---|---|---|
| Compound A | 2.5 | Influenza A |
| Compound B | 3.0 | Influenza B |
| This compound | 2.8 | Influenza A |
Antitumor Activity
The antiproliferative effects of this compound have also been investigated against various cancer cell lines. Studies utilizing the MTT assay revealed that it exhibits significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7).
| Cell Line | IC (µM) | Reference Compound (Cisplatin) |
|---|---|---|
| MDA-MB-231 | 17.83 | 12.0 |
| MCF-7 | 19.73 | 10.0 |
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and viral replication processes. The compound's structure allows it to mimic natural substrates involved in these pathways.
Key Mechanisms:
- Inhibition of Viral Polymerases : The compound inhibits viral polymerase activity by binding to the enzyme's active site.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in various therapeutic contexts:
- Antiviral Studies : In vitro assays demonstrated that the compound effectively reduced viral loads in infected cell cultures.
- Anticancer Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its substitution pattern, which differentiates it from similar triazolo-pyrimidines. Key analogues include:
Key Observations :
- Substituents at positions 5 and 7 significantly influence electronic and steric properties. For example, the 4-methoxyphenyl group in the target compound enhances solubility compared to phenyl or chlorophenyl analogues .
- The methyl ester at position 6 may confer higher metabolic stability compared to ethyl esters in other derivatives .
Physicochemical Properties
Physical and chemical properties vary with substituents, as shown below:
Trends :
- Methoxy-substituted derivatives (e.g., target compound) exhibit higher predicted solubility in polar solvents due to increased polarity .
- Melting points correlate with molecular symmetry and intermolecular forces; bulkier substituents (e.g., pentyl in ) reduce melting points .
Key Insight :
- The target compound’s 4-methoxyphenyl group may enhance binding to biological targets (e.g., enzymes or receptors) due to electron-donating effects, though specific data are lacking .
Discussion of Discrepancies and Limitations
Current research gaps include:
- Contradictory Toxicity Data : inaccurately describes TMDP as highly toxic, conflicting with ’s emphasis on its safety . Further toxicological studies are needed.
- Limited Bioactivity Data: The target compound’s pharmacological profile remains uncharacterized, unlike its analogues in and .
- Synthetic Scalability : While TMDP-based methods are green, scalability for industrial production requires optimization .
Q & A
Q. What are the optimal green synthesis protocols for Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound can be synthesized using eco-friendly methods such as:
- Molten-state catalysis : 4,4’-Trimethylenedipiperidine (TMDP) acts as a dual solvent-catalyst at 65°C, enabling high yields (~92%) with recyclability (5 cycles without activity loss) .
- Solvent-based synthesis : A water/ethanol (1:1 v/v) mixture under reflux with TMDP (10 mol%) achieves similar yields (~92%) while avoiding volatile solvents . Both methods emphasize reduced toxicity, non-flammability, and minimal waste generation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : and NMR (400 MHz) in DMSO- or CDCl to confirm substituent positions and hydrogen bonding .
- FT-IR spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1687 cm) .
- X-ray crystallography : Resolves bond angles and lattice parameters (e.g., triclinic space group, Å, ) for structural validation .
- TLC monitoring : Silica gel plates (SIL G/UV 254) with ethanol/hexane eluents for reaction progress tracking .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between triazolo[1,5-a]pyrimidine derivatives?
Discrepancies in lattice parameters (e.g., Å vs. other derivatives) may arise from polymorphism or substituent effects. Strategies include:
- DFT calculations : Validate experimental data against computational models .
- Temperature-controlled crystallography : Assess thermal expansion coefficients to rule out phase transitions .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 5-chloromethyl derivatives) to identify trends .
Q. What strategies address regioselectivity challenges in synthesizing triazolo[1,5-a]pyrimidine derivatives?
Regioselectivity is influenced by:
- Catalyst choice : TMDP’s dual Lewis base sites direct cyclization to the 1,5-a position over alternative isomers .
- Solvent systems : Polar protic solvents (e.g., ethanol/water) favor 4,7-dihydro intermediates, while ionic liquids promote fused-ring systems .
- Stoichiometric control : Excess ethyl cyanoacetate (1.2 equiv) ensures complete condensation of 3-amino-1,2,4-triazole precursors .
Q. What mechanistic insights explain the triazole-pyrimidine ring formation in this compound?
The reaction proceeds via:
- Cyclocondensation : 3-Amino-1,2,4-triazole reacts with aldehydes (e.g., 4-methoxybenzaldehyde) and ethyl cyanoacetate to form a dihydropyrimidine intermediate .
- Hydrogen-bond stabilization : TMDP’s acceptor-donor groups stabilize transition states, accelerating triazole ring closure .
- Oxidative aromatization : Air or mild oxidants convert 4,7-dihydro intermediates to the fully aromatic triazolo[1,5-a]pyrimidine core .
Q. How do substituents like the 4-methoxyphenyl group influence bioactivity in triazolo[1,5-a]pyrimidines?
Structure-activity relationship (SAR) studies reveal:
- Solubility enhancement : The 4-methoxyphenyl group increases hydrophilicity via -stacking and hydrogen bonding with biological targets .
- Enzyme inhibition : Methoxy substituents enhance binding to kinase ATP pockets (e.g., IC values < 1 µM in antiproliferative assays) .
- Pharmacophore mapping : Substituent position (para vs. meta) modulates selectivity for cannabinoid (CB2) or folate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
